The functional groups in Ethyl 4-Amino-2-fluorobenzoate (amine and ester) can be reactive and participate in different organic reactions. Scientists might use it as a building block in the synthesis of more complex molecules with desired properties PubChem, Ethyl 4-Amino-2-fluorobenzoate: .
The presence of the amine group introduces the possibility of this compound interacting with biological systems. Researchers might explore its potential as a lead molecule in drug discovery for various therapeutic areas PubChem, Ethyl 2-Amino-4-fluorobenzoate: . However, it's important to note that this is purely speculative, and further research is needed to determine any medicinal properties.
Fluorine substitution on aromatic rings can sometimes influence material properties. Scientists might study Ethyl 4-Amino-2-fluorobenzoate to understand how it affects properties like conductivity or thermal stability ScienceDirect, Fluorinated Aromatic Compounds: Chemistry and Applications . This knowledge could be useful in the development of novel materials.
Ethyl 4-Amino-2-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It features a fluorine atom at the 2-position and an amino group at the 4-position of the benzoate ring. This structure contributes to its unique chemical properties and potential applications in pharmaceuticals and other chemical industries .
The primary reaction involving Ethyl 4-Amino-2-fluorobenzoate is its synthesis from ethyl 2-fluoro-4-nitrobenzoate through a hydrogenation process. This reaction typically occurs under acidic conditions, such as in acetic acid at elevated temperatures (around 80 °C), followed by refluxing with N,N-dimethylacetamide .
Ethyl 4-Amino-2-fluorobenzoate has shown promising biological activities, particularly in antimicrobial and anti-inflammatory assays. Its structural similarity to p-aminobenzoic acid suggests potential use in dermatological applications, such as sunscreens or topical treatments due to its ability to absorb ultraviolet light .
The synthesis of Ethyl 4-Amino-2-fluorobenzoate generally involves the following steps:
Ethyl 4-Amino-2-fluorobenzoate has several applications:
Several compounds share structural similarities with Ethyl 4-Amino-2-fluorobenzoate. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methyl 4-Amino-2-fluorobenzoate | C8H8FNO2 | Similar structure; often used in similar applications. |
| Ethyl 4-Aminobenzoate | C9H11NO2 | Lacks fluorine; widely studied for its medicinal properties. |
| Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | Different position of amino group; potential for different reactivity. |
Ethyl 4-Amino-2-fluorobenzoate's uniqueness lies in its specific substitution pattern on the benzoate ring, which influences its reactivity and biological activity compared to similar compounds. The presence of fluorine enhances its lipophilicity, potentially improving bioavailability in pharmaceutical applications .
Ethyl 4-amino-2-fluorobenzoate is a valuable chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol [1]. The introduction of the amino group at the para position of this fluorinated benzoic acid ester represents a critical synthetic challenge that has been addressed through various palladium-catalyzed hydrogenation methodologies [2].
Palladium-catalyzed hydrogenation has emerged as one of the most efficient and selective methods for introducing amino groups into aromatic compounds, particularly through the reduction of nitro groups [3]. The mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the splitting of hydrogen into atomic hydrogen at remarkably low energy requirements - demonstrated to occur at temperatures as low as 37 Kelvin [4]. This atomic hydrogen then participates in the stepwise reduction of the nitro group to an amino group.
For the synthesis of ethyl 4-amino-2-fluorobenzoate, the typical starting material is ethyl 4-nitro-2-fluorobenzoate, which undergoes selective reduction under controlled conditions [5]. The palladium catalyst, commonly used as palladium on carbon (Pd/C), facilitates this transformation through a series of electron and proton transfer steps [3]. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the desired amine product [6].
Recent advancements in catalyst design have significantly improved the efficiency of this transformation. Nitrogen-doped carbon-supported palladium catalysts have demonstrated exceptional activity, allowing the hydrogenation to proceed under mild conditions - even at room temperature and atmospheric hydrogen pressure [3]. This represents a substantial improvement over traditional methods that often required elevated temperatures and pressures [7].
The optimization of reaction parameters plays a crucial role in achieving high yields and selectivity. Key variables include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Hydrogen Pressure | 4-10 atmospheres | Higher pressures increase reaction rate but may reduce selectivity [8] |
| Temperature | 40-60°C | Balances reaction rate with catalyst stability [8] |
| Catalyst Loading | 5-10% w/w | Higher loadings accelerate reaction but increase cost [8] |
| Reaction Time | 3-10 hours | Dependent on substrate concentration and catalyst activity [8] |
Monitoring the reaction progress using high-performance liquid chromatography (HPLC) allows for precise determination of completion, ensuring maximum conversion while preventing over-reduction of other functional groups [8]. The palladium catalyst can often be recovered through filtration and potentially reused, enhancing the economic viability of this approach [8] [6].
The incorporation of fluorine into the aromatic ring of ethyl 4-amino-2-fluorobenzoate represents another synthetic challenge that has been addressed through various methodologies [9]. Fluorination at the ortho position (C-2) imparts unique electronic properties to the molecule, influencing both its physical characteristics and chemical reactivity [10].
Electrophilic fluorination represents one of the traditional approaches for introducing fluorine into aromatic systems [11]. This method typically employs electrophilic fluorinating agents that can transfer "F+" equivalents to electron-rich aromatic rings [12]. For the synthesis of ethyl 4-amino-2-fluorobenzoate, however, this approach presents challenges due to the directing effects of existing substituents [13].
A more controlled approach involves the use of tetrafluoroammonium salts, particularly NF4BF4, which can effect electrophilic substitution of hydrogen atoms in aromatic rings [11]. This method allows for the introduction of fluorine atoms through a mechanism that involves the formation of a sigma complex, followed by elimination of a proton [11]. The reaction can be carried out by adding the aromatic compound to a cooled solution of NF4BF4 in hydrogen fluoride, or alternatively, by adding a solution of NF4BF4 to a solution of the aromatic compound in hydrogen fluoride [11].
Recent advances in fluorination technology have led to the development of more selective and environmentally friendly methods. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a powerful reagent for selective fluorination of aromatic compounds [12]. Mechanistic studies indicate that Selectfluor operates primarily through a single electron transfer (SET) mechanism rather than an SN2 pathway, providing insights for optimizing reaction conditions [12].
For regioselective fluorination, strategies employing directing groups have proven valuable [13]. These approaches exploit the electronic and steric properties of existing substituents to direct the fluorination to specific positions on the aromatic ring [13]. In the context of ethyl 4-amino-2-fluorobenzoate synthesis, this might involve fluorination prior to the introduction of the amino group, as the amino group itself can significantly influence the electronic distribution in the aromatic system [9].
Solid-state mechanochemical protocols represent another innovative approach to aromatic fluorination [10]. Using potassium fluoride (KF) and quaternary ammonium salts, this method allows for fluorination without the need for highly polar, high-boiling solvents that are often toxic and difficult to remove during purification [10]. This solid-state fluorination is remarkably fast, with reactions typically completing within one hour [10].
The optimization of fluorination conditions must consider several factors:
| Fluorination Method | Advantages | Limitations |
|---|---|---|
| Electrophilic Fluorination | Well-established methodology | Limited regioselectivity [11] |
| NF4BF4 in HF | Can introduce multiple fluorine atoms | Requires specialized handling of HF [11] |
| Selectfluor | High selectivity, mild conditions | Higher cost reagent [12] |
| Solid-state Mechanochemical | Solvent-free, rapid reaction | Limited substrate scope [10] |
The choice of fluorination method ultimately depends on the specific synthetic route to ethyl 4-amino-2-fluorobenzoate, considering factors such as the stage at which fluorination is introduced and the compatibility with other functional groups [9] [13].
The formation of the ethyl ester functionality in ethyl 4-amino-2-fluorobenzoate represents a critical step in its synthesis [14]. Esterification of benzoic acid derivatives can be accomplished through various protocols, each with distinct advantages and limitations [15].
Fischer esterification stands as the classical approach for converting carboxylic acids to esters [16]. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol [16]. For the synthesis of ethyl 4-amino-2-fluorobenzoate, this would entail the reaction of 4-amino-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid [17].
The mechanism of Fischer esterification proceeds through several distinct steps [16]. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, activating it toward nucleophilic attack [16]. The alcohol then executes a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate [16]. Subsequent proton transfer and elimination of water yield the protonated ester, which is finally deprotonated to give the desired product [16] [17].
Given the equilibrium nature of Fischer esterification, strategies to drive the reaction toward completion are essential [18]. These include:
For benzoic acid derivatives bearing sensitive functional groups, such as the amino group in 4-amino-2-fluorobenzoic acid, milder esterification methods may be preferred [19]. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allows for esterification under neutral conditions [19]. Recent developments have focused on making this approach more environmentally friendly by replacing traditional chlorinated solvents with greener alternatives like acetonitrile [19].
Enzymatic esterification represents another mild and selective approach [20]. Using lipases such as those from Rhizomucor miehei, esterification can be achieved under mild conditions with high selectivity [20]. This approach is particularly valuable for substrates with multiple reactive functional groups, as enzymes often exhibit high chemoselectivity [20].
Optimization of esterification conditions for benzoic acid derivatives requires consideration of several parameters:
| Parameter | Consideration | Impact on Reaction |
|---|---|---|
| Acid Catalyst | Type and concentration | Affects reaction rate and potential side reactions [17] |
| Alcohol:Acid Ratio | Typically 3:1 to 10:1 | Higher ratios favor ester formation but increase solvent usage [18] |
| Temperature | Usually 60-100°C for Fischer esterification | Higher temperatures accelerate reaction but may promote side reactions [14] |
| Reaction Time | 3-24 hours depending on method | Longer times increase conversion but may lead to decomposition [17] |
| Water Removal | Molecular sieves, azeotropic distillation | Critical for driving equilibrium toward product [18] |
For the specific case of ethyl 4-amino-2-fluorobenzoate, the presence of the amino group introduces additional complexity [2]. The amino group can potentially participate in side reactions or coordinate with acid catalysts, reducing their effectiveness [6]. Protection of the amino group prior to esterification, or selection of esterification conditions compatible with free amino groups, represents an important consideration in synthetic planning [20] [19].
The synthesis of ethyl 4-amino-2-fluorobenzoate typically involves multiple steps, including fluorination, esterification, and introduction of the amino group [21]. Applying green chemistry principles to this multi-step synthesis can significantly reduce environmental impact while potentially improving efficiency and economics [22].
Green chemistry, as defined by its twelve principles, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances [23]. For the synthesis of ethyl 4-amino-2-fluorobenzoate, several green chemistry strategies can be implemented across the synthetic pathway [24].
Atom economy represents a fundamental principle in green synthesis [22]. By selecting reactions that incorporate a maximum percentage of starting materials into the final product, waste generation can be minimized [22]. For example, palladium-catalyzed hydrogenation for introducing the amino group offers excellent atom economy, as hydrogen gas is fully incorporated into the product with no byproducts [25].
Solvent selection plays a crucial role in developing greener synthetic routes [24]. Traditional solvents like chlorinated hydrocarbons present environmental and health concerns [19]. Alternative green solvents for the synthesis of ethyl 4-amino-2-fluorobenzoate include:
Catalysis represents another cornerstone of green chemistry [25]. By employing catalysts, reactions can proceed under milder conditions with reduced energy requirements [23]. For the synthesis of ethyl 4-amino-2-fluorobenzoate, catalytic approaches include:
Process intensification through continuous flow chemistry offers significant advantages for multi-step synthesis [26]. By conducting reactions in flow reactors rather than batch processes, several benefits emerge:
| Aspect | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Control | Limited heat and mass transfer | Enhanced control over reaction parameters [26] |
| Safety | Larger volumes of reactive intermediates | Smaller reaction volumes, reduced hazards [26] |
| Scalability | Often requires redesign for scale-up | More straightforward scale-up pathway [26] |
| Process Mass Intensity | Higher solvent usage | Reduced solvent requirements [26] |
Telescoped synthesis, where multiple reactions are conducted in sequence without isolation of intermediates, represents an advanced green chemistry approach [27]. For ethyl 4-amino-2-fluorobenzoate, this might involve fluorination followed directly by esterification, or esterification followed by reduction of a nitro precursor to the amino compound [26]. Recent advances in automated optimization of telescoped processes have demonstrated significant reductions in process mass intensity (PMI) compared to traditional step-wise approaches [27].
The application of green chemistry metrics allows for quantitative assessment of synthetic routes [23]. Key metrics include:
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of ethyl 4-amino-2-fluorobenzoate through detailed analysis of proton, carbon, and fluorine environments. The compound exhibits characteristic spectral patterns that reflect its unique substitution pattern and electronic properties.
The ¹H NMR spectrum of ethyl 4-amino-2-fluorobenzoate demonstrates distinctive resonances characteristic of the substituted benzoate structure. The aromatic proton signals appear in the range of 6.0-8.0 ppm, exhibiting complex coupling patterns due to the presence of fluorine substitution [1] [2]. The amino group protons manifest as a broad singlet in the region of 4.5-6.0 ppm, consistent with rapid exchange phenomena typical of primary aromatic amines .
The ethyl ester moiety generates characteristic patterns with the methylene protons (-OCH₂CH₃) appearing as a quartet at 4.3-4.4 ppm with coupling constant J = 7.0-7.2 Hz, while the terminal methyl protons (-OCH₂CH₃) resonate as a triplet at 1.3-1.4 ppm with identical coupling constant values [2]. These chemical shifts and coupling patterns are consistent with ethyl benzoate derivatives and confirm the ester functionality.
The fluorine substitution at the ortho position (C-2) significantly influences the aromatic proton chemical shifts through both inductive and mesomeric effects. Fluorine-hydrogen coupling manifests as additional splitting patterns in the aromatic region, with meta and ortho coupling constants typically ranging from 4-8 Hz and 8-12 Hz respectively [4]. The electronic withdrawing effect of fluorine causes downfield shifts for adjacent aromatic protons, while the amino group exerts an opposing electron-donating influence.
The ¹³C NMR spectrum provides definitive structural confirmation through carbon framework analysis. The carbonyl carbon (C=O) of the ethyl ester appears characteristically at 165-170 ppm, potentially exhibiting fluorine coupling effects due to the ortho fluorine substituent [1] [5]. The aromatic carbons span the range of 100-160 ppm, with fluorine-bearing carbons showing distinctive coupling patterns.
Carbon-fluorine coupling constants vary significantly based on the number of bonds separating the carbon and fluorine atoms. Direct carbon-fluorine coupling (¹J(C-F)) typically exhibits values of 240-280 Hz, while two-bond coupling (²J(C-F)) ranges from 20-50 Hz, and three-bond coupling (³J(C-F)) spans 2-15 Hz [4]. These coupling patterns create characteristic multipicity patterns that serve as diagnostic tools for structural assignment.
The ethyl ester carbons demonstrate predictable chemical shift patterns, with the methylene carbon (-OCH₂-) appearing at 60-65 ppm and the methyl carbon (-CH₃) at 13-15 ppm. The methylene carbon may exhibit splitting due to fluorine coupling transmitted through the aromatic system, while the terminal methyl carbon typically shows no significant fluorine coupling effects [5].
The ¹⁹F NMR spectrum of ethyl 4-amino-2-fluorobenzoate exhibits a single resonance in the region of -105 to -110 ppm, characteristic of aromatic fluorine substitution [4]. The exact chemical shift depends on the electronic environment created by the amino and carboxylate substituents. The fluorine signal may show coupling to adjacent aromatic protons, appearing as a doublet or more complex multipicity pattern.
The ¹⁹F NMR chemical shift provides valuable information about the electronic density at the fluorine-bearing carbon. Electron-withdrawing groups cause downfield shifts, while electron-donating substituents result in upfield shifts. The amino group at the para position (C-4) exerts a strong electron-donating mesomeric effect, partially counteracting the electron-withdrawing inductive effect of the fluorine atom [4].
Infrared spectroscopy reveals the characteristic vibrational modes of ethyl 4-amino-2-fluorobenzoate, providing complementary structural information to NMR spectroscopy. The functional group frequencies correspond to specific molecular vibrations that serve as fingerprints for structural identification.
The primary amino group exhibits characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹, typically appearing as two distinct bands corresponding to symmetric and antisymmetric stretching modes [6]. The exact frequencies depend on hydrogen bonding interactions and the electronic environment of the amino group. The electron-withdrawing effect of the fluorine substituent and the aromatic ring system influences the N-H bond strength, potentially shifting these frequencies to higher wavenumbers.
The amino group deformation modes appear in the region of 1650-1580 cm⁻¹, overlapping with aromatic C=C stretching frequencies. These bands provide additional confirmation of the primary amine functionality and can be distinguished from secondary and tertiary amine derivatives through their characteristic splitting patterns [6].
Aromatic C-H stretching vibrations manifest in the region of 3100-3000 cm⁻¹, typically appearing as weak to medium intensity bands. The substitution pattern on the benzene ring influences the number and intensity of these bands, with the 2,4-disubstituted pattern creating characteristic spectral features [7].
The aliphatic C-H stretching modes of the ethyl ester group appear at 2980-2850 cm⁻¹, with the methylene and methyl groups contributing distinct vibrational frequencies. The asymmetric and symmetric stretching modes of the CH₂ group typically appear at higher frequencies than the corresponding CH₃ vibrations [6].
The ester carbonyl stretching vibration represents one of the most diagnostic features of the infrared spectrum, appearing as a strong band at 1700-1750 cm⁻¹. The exact frequency depends on conjugation effects with the aromatic ring system and electronic influences from the fluorine and amino substituents [6]. Electron-withdrawing groups typically increase the carbonyl frequency, while electron-donating substituents cause downfield shifts.
The aromatic C=C stretching vibrations appear in the region of 1600-1500 cm⁻¹, providing information about the benzene ring system and substitution pattern. These bands typically appear as medium to strong intensity peaks and can be used to confirm the aromatic nature of the compound [7].
The C-F stretching vibration manifests as a strong band in the region of 1100-1000 cm⁻¹, characteristic of aromatic fluorine substitution. This vibration is typically intense due to the large electronegativity difference between carbon and fluorine atoms [6]. The exact frequency depends on the electronic environment and can be influenced by neighboring substituents.
The ester C-O stretching vibrations appear in the region of 1300-1000 cm⁻¹, providing confirmation of the ethyl ester functionality. These bands may overlap with other vibrations in the fingerprint region, requiring careful analysis for definitive assignment [6].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Ethyl 4-amino-2-fluorobenzoate exhibits predictable fragmentation behavior under both electron ionization and electrospray ionization conditions.
Under electron ionization conditions, the molecular ion [M]⁺ at m/z 183 typically exhibits low to medium intensity due to the relative stability of the aromatic system [8]. The presence of the amino group and fluorine substituent influences the ionization efficiency and fragmentation patterns.
Electrospray ionization generates the protonated molecule [M+H]⁺ at m/z 184 with medium to high intensity, representing the most abundant species under positive ion conditions [9]. The protonation typically occurs at the amino group, creating a stable ammonium ion that serves as a precursor for further fragmentation.
Sodium adduct formation [M+Na]⁺ at m/z 206 occurs under electrospray conditions, particularly in the presence of sodium-containing buffers or solvents. This adduct provides additional confirmation of the molecular weight and can be useful for quantitative analysis [8].
The ethyl ester functionality undergoes characteristic fragmentation patterns, including α-cleavage at the ester bond and loss of the ethoxy group. The loss of the ethyl radical [M-C₂H₅]⁺ generates a fragment at m/z 154, corresponding to the fluoroaminobenzoyl cation [8].
Loss of the ethoxy group [M-OC₂H₅]⁺ produces a fragment at m/z 138, representing the fluoroaminobenzoyl ion. This fragmentation pathway is particularly prominent under electron ionization conditions and provides structural information about the ester linkage [8].
The complete loss of the carboxylate group [M-CO₂Et]⁺ generates a fragment at m/z 138, corresponding to the amino fluorobenzene molecular ion. This fragmentation pattern is diagnostic for ethyl benzoate derivatives and confirms the ester functionality [8].
The aromatic ring system undergoes various fragmentation processes, including loss of small molecules and rearrangement reactions. The amino fluorobenzene fragment at m/z 111 results from the loss of the benzoyl group and provides information about the aromatic substitution pattern [8].
The fluorobenzoyl fragment at m/z 123 represents a stable aromatic acylium ion formed through loss of the ethyl ester group. This fragment often appears with medium to high intensity and serves as a diagnostic ion for fluorobenzoate derivatives [8].
The ethyl ester fragment at m/z 45 typically appears as a high-intensity peak, representing the acylium ion C₂H₅O⁺. This fragment is characteristic of ethyl ester compounds and provides confirmation of the ester functionality [8].
High-performance liquid chromatography coupled with ultraviolet detection and electrospray ionization mass spectrometry provides comprehensive analytical characterization of ethyl 4-amino-2-fluorobenzoate. This hyphenated technique enables simultaneous determination of chromatographic purity and structural confirmation.
The chromatographic separation of ethyl 4-amino-2-fluorobenzoate typically employs reverse-phase conditions using C18 stationary phases. Column dimensions of 250 × 4.6 mm with 5 μm particle size provide adequate resolution for purity assessment and impurity profiling [10]. The mobile phase composition requires careful optimization to achieve baseline separation of the target compound from potential impurities.
Water containing 0.1% formic acid serves as the aqueous component (Mobile Phase A), while acetonitrile or methanol constitutes the organic modifier (Mobile Phase B). The pH adjustment to 3-4 using phosphate buffer systems can improve peak shape and resolution for amino-containing compounds [10]. Gradient elution typically provides superior separation compared to isocratic conditions, particularly for complex impurity profiles.
The column temperature optimization between 30-40°C enhances peak sharpening and reduces analysis time. Flow rates of 1.0 mL/min represent a compromise between resolution and analysis time, while injection volumes of 10-20 μL provide adequate sensitivity for purity assessment [10].
Ultraviolet detection at 254 nm or 280 nm provides sensitive detection of ethyl 4-amino-2-fluorobenzoate due to the aromatic chromophore. The amino group conjugation with the benzene ring system creates an extended chromophore that exhibits strong UV absorption [11]. Alternative detection wavelengths at 205 nm or 210 nm may provide enhanced sensitivity but reduced selectivity due to end-absorption effects.
The diode array detection capability enables acquisition of complete UV spectra for peak identification and purity assessment. The spectral characteristics serve as additional confirmation of compound identity and can detect co-eluting impurities through spectral deconvolution techniques [11].
The integration of electrospray ionization mass spectrometry with HPLC-UV provides definitive structural confirmation and molecular weight determination. The electrospray interface operates under positive ion conditions, generating the protonated molecule [M+H]⁺ at m/z 184 as the base peak [12].
The mass spectrometric detection enables identification of trace impurities that may not be resolved chromatographically. The molecular weight information combined with fragmentation patterns provides structural elucidation of synthetic impurities and degradation products [12].
The HPLC-UV/ESI-MS method requires validation according to International Conference on Harmonization (ICH) guidelines for pharmaceutical analysis. Key validation parameters include linearity, accuracy, precision, specificity, and robustness [10]. The calibration curves typically exhibit excellent linearity with correlation coefficients exceeding 0.999 over the concentration range of 0.1-10 mg/mL.
The limit of detection (LOD) and limit of quantification (LOQ) depend on the detection wavelength and sample matrix. Typical LOD values range from 0.01-0.1 μg/mL for UV detection, while LOQ values span 0.05-0.5 μg/mL under optimized conditions [10]. The method precision, expressed as relative standard deviation (RSD), typically achieves values below 2% for both intra-day and inter-day measurements.
| Parameter | Typical Value | Alternative Options | Purpose |
|---|---|---|---|
| Column Type | C18 (Octadecylsilane) | C8, Phenyl, or Amide | Reverse-phase separation |
| Column Dimensions | 250 × 4.6 mm | 150 × 4.6 mm | Adequate resolution |
| Particle Size | 5 μm | 3.5 μm | Good peak shape |
| Mobile Phase A | Water (0.1% formic acid) | Phosphate buffer (pH 3-4) | Aqueous component |
| Mobile Phase B | Acetonitrile or Methanol | Methanol/Water mixture | Organic modifier |
| Elution Mode | Gradient or Isocratic | Reverse-phase | Optimization required |
| Flow Rate | 1.0 mL/min | 0.8-1.5 mL/min | Baseline resolution |
| Detection Wavelength | 254 nm or 280 nm | 205 nm or 210 nm | UV absorption maximum |
| Column Temperature | 30-40°C | 25-50°C | Peak sharpening |
| Injection Volume | 10-20 μL | 5-50 μL | Sensitivity balance |
| Run Time | 15-25 minutes | 10-30 minutes | Complete elution |
The specificity assessment involves analysis of potential synthetic impurities and degradation products. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide comprehensive evaluation of method selectivity [10]. The robustness evaluation examines the method performance under deliberately varied conditions, including pH, flow rate, and temperature variations.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | [13] [14] [15] |
| Molecular Weight | 183.18 g/mol | [13] [14] [15] |
| CAS Number | 73792-06-0 | [13] [14] [15] |
| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N | [14] |
| Melting Point | 106-110°C | [15] |
| Boiling Point (predicted) | 313.9 ± 27.0°C | [16] |
| Density (predicted) | 1.218 ± 0.06 g/cm³ | [16] |
| Refractive Index (predicted) | 1.536 | [17] |
| Purity (typical) | ≥98% | [15] [18] |
| Physical State | Solid | [15] |
| Storage Conditions | 2-8°C, protect from light | [15] [16] |
Irritant